RIG-1 modulator 1

Vue d'ensemble

Description

Le modulateur RIG-1 1 est un composé antiviral qui a montré un potentiel dans le traitement de diverses infections virales, notamment le virus de la grippe, le virus de l'hépatite B, le virus de l'hépatite C et le virus de l'immunodéficience humaine . Ce composé est dérivé du brevet WO 2015172099 A1 et est connu pour sa haute pureté et son efficacité .

Mécanisme D'action

Target of Action

The primary target of the RIG-1 modulator 1 is the Retinoic acid-inducible gene-I (RIG-I) . RIG-I is a pattern recognition receptor (PRR) that plays a critical role in triggering antiviral and inflammatory responses for the control of viral replication in response to cytoplasmic virus-specific RNA structures .

Analyse Biochimique

Biochemical Properties

RIG-1 modulator 1 interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in biochemical reactions, particularly in the context of viral infections

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to trigger a signaling cascade that stimulates the transcription of interferons .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon encounter with the triphosphorylated terminus of blunt-ended viral RNA duplexes, the receptor changes conformation and releases a pair of signaling domains (CARDs) that interact with an adapter protein (MAVS), thereby triggering a signaling cascade .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées .

Méthodes de production industrielle

La production industrielle du modulateur RIG-1 1 nécessite des techniques de synthèse à grande échelle, notamment des procédés discontinus et continus. Ces méthodes garantissent un rendement et une pureté élevés du composé, le rendant adapté à la recherche et aux applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions

Le modulateur RIG-1 1 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former différents dérivés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant les propriétés du composé.

Substitution: Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant l'activité du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour obtenir les résultats souhaités .

Principaux produits formés

Applications de la recherche scientifique

Le modulateur RIG-1 1 a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle pour étudier les mécanismes antiviraux et développer de nouveaux agents antiviraux.

Biologie: Investigué pour son rôle dans la modulation des réponses immunitaires et la réplication virale.

Médecine: Exploré comme agent thérapeutique potentiel pour traiter les infections virales, notamment la grippe, l'hépatite B, l'hépatite C et le virus de l'immunodéficience humaine.

Industrie: Utilisé dans le développement de médicaments antiviraux et d'outils de diagnostic.

Mécanisme d'action

Le modulateur RIG-1 1 exerce ses effets en ciblant la voie du gène I inductible par l'acide rétinoïque (RIG-I). RIG-I est un récepteur de reconnaissance de motif qui identifie l'ARN viral et déclenche une réponse immunitaire. Lors de la liaison à l'ARN viral, RIG-I subit un changement conformationnel, libérant des domaines de signalisation qui interagissent avec les protéines de signalisation antivirale mitochondriale. Cette interaction active une cascade de signalisation, conduisant à la production d'interférons et d'autres cytokines antivirales .

Applications De Recherche Scientifique

RIG-1 modulator 1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.

Biology: Investigated for its role in modulating immune responses and viral replication.

Medicine: Explored as a potential therapeutic agent for treating viral infections, including influenza, hepatitis B, hepatitis C, and human immunodeficiency virus.

Industry: Utilized in the development of antiviral drugs and diagnostic tools.

Comparaison Avec Des Composés Similaires

Composés similaires

Modulateur MDA5: Un autre composé ciblant la voie de la protéine 5 associée à la différenciation du mélanome (MDA5), similaire à RIG-I.

Modulateur LGP2: Cible la voie du laboratoire de génétique et de physiologie 2 (LGP2), un autre membre de la famille des récepteurs de type RIG-I.

Unicité

Le modulateur RIG-1 1 est unique par sa haute spécificité et sa puissance dans le ciblage de la voie RIG-I. Sa capacité à moduler les réponses immunitaires et à inhiber la réplication virale en fait un outil précieux dans la recherche antivirale et les applications thérapeutiques potentielles .

Propriétés

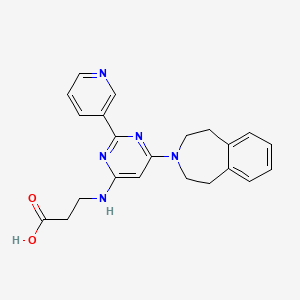

IUPAC Name |

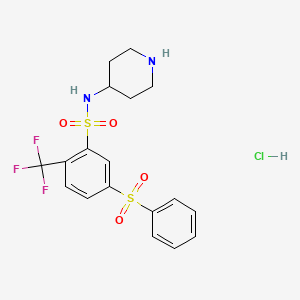

1-[2-(dimethylamino)ethyl]-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5OS2/c1-8-16-11-10(21-8)5-4-9-12(11)22-14(17-9)18-13(20)15-6-7-19(2)3/h4-5H,6-7H2,1-3H3,(H2,15,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORUPPJGOWQYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101138532 | |

| Record name | N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428729-63-8 | |

| Record name | N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428729-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

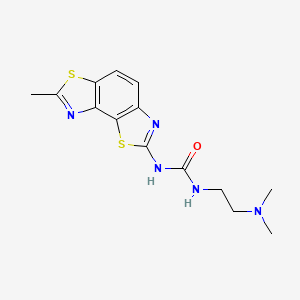

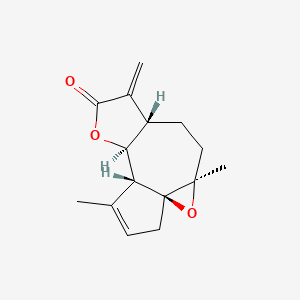

![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride](/img/structure/B1139216.png)

![2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B1139218.png)